N-{4-[(3,4-difluorophenyl)sulfamoyl]phenyl}acetamide
Description
N-{4-[(3,4-Difluorophenyl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative featuring a phenylacetamide core substituted with a 3,4-difluorophenylsulfamoyl group. The compound’s structure combines a sulfonamide pharmacophore with fluorine atoms, which are known to enhance metabolic stability, bioavailability, and target binding through electronic and steric effects .
Properties
IUPAC Name |
N-[4-[(3,4-difluorophenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3S/c1-9(19)17-10-2-5-12(6-3-10)22(20,21)18-11-4-7-13(15)14(16)8-11/h2-8,18H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDHWMBINPXURB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,4-difluorophenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 3,4-difluoroaniline with 4-acetamidobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,4-difluorophenyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The difluorophenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted difluorophenyl derivatives.
Scientific Research Applications
N-{4-[(3,4-difluorophenyl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(3,4-difluorophenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The target compound’s analogs differ primarily in the substituents on the phenylsulfamoyl group, which influence electronic properties, solubility, and intermolecular interactions. Key examples include:
*Calculated from formula C₁₄H₁₂F₂N₂O₃S.
†Calculated from C₁₁H₁₂N₄O₃S₂.
Key Observations:
- Electron-Withdrawing vs.
- Solubility: The 3,4-dimethoxy analog (logP = ~2.15) is less lipophilic than the difluoro variant (estimated logP ~2.5), suggesting differences in membrane permeability.
- Thermal Stability: Analogs like N-(4-(N-(4-bromophenyl)sulfamoyl)phenyl)acetamide exhibit melting points >150°C , consistent with strong intermolecular forces in sulfonamides.
Pharmacological Activities
- Analgesic Activity: Compound N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) demonstrated efficacy comparable to paracetamol, highlighting the role of the sulfonamide group in pain modulation .
- Antimicrobial Effects: The 3,4-dimethylphenyl analog showed antimicrobial activity, attributed to sulfonamide’s inhibition of dihydropteroate synthase .
- Urease Inhibition: Analogs with dichlorophenyl groups (e.g., compound 8 in ) exhibited urease inhibition, suggesting that halogenation enhances target binding .
Crystallographic and Structural Insights
- Hydrogen Bonding: The 3,4-dimethylphenyl analog forms N–H···O and C–H···O interactions in its crystal lattice, stabilizing its structure . The difluoro variant likely exhibits similar packing but with altered bond angles due to fluorine’s smaller size.
Biological Activity
N-{4-[(3,4-difluorophenyl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological effects, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities.
Chemical Structure and Properties
The molecular structure of this compound features a sulfamoyl group attached to a phenyl ring with a 3,4-difluorophenyl substituent. This configuration is critical for its biological activity as it enhances chemical stability and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H14F2N2O2S |
| Molecular Weight | 324.35 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The compound binds to the active sites of target enzymes, preventing substrate binding and catalytic activity. This mechanism is particularly relevant in the context of its antimicrobial and anti-inflammatory effects.
Biological Activities
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Antimicrobial Activity :
- Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The presence of the sulfamoyl group enhances its interaction with bacterial enzymes, leading to effective inhibition.
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Anti-inflammatory Effects :
- This compound has been investigated for its potential to reduce inflammation through the inhibition of pro-inflammatory cytokines. Research indicates that it can modulate pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
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Enzyme Inhibition :
- This compound has shown promise as an inhibitor of carbonic anhydrase II (CA II), which is implicated in various physiological processes including acid-base balance and respiration. Its inhibitory action on CA II suggests potential neuroprotective effects.
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various experimental settings:
-
In vitro Studies :
- In vitro assays demonstrated that this compound effectively inhibits the growth of several pathogenic bacteria, including strains resistant to common antibiotics. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of traditional antimicrobial agents.
-
Animal Models :
- Animal studies have indicated that treatment with this compound resulted in reduced inflammation markers in models of induced arthritis. These findings support its potential therapeutic application in inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-{4-[(3,4-difluorophenyl)sulfamoyl]phenyl}acetamide with high purity?
- Methodology : Synthesis typically involves sulfonation of 3,4-difluoroaniline to form the sulfamoyl intermediate, followed by coupling with 4-aminophenylacetamide. Critical steps include:
- Reagent selection : Use of triethylamine as a base to deprotonate intermediates and facilitate nucleophilic substitution .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures to remove unreacted starting materials .
- Validation : Confirm purity via HPLC (>95%) and characterize intermediates using NMR (¹H/¹³C) and IR spectroscopy .
Q. How is the molecular structure of this compound confirmed experimentally?
- Techniques :
- X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., S–N bond ~1.63 Å) and dihedral angles between aromatic rings, validated by SHELX refinement software .
- Spectroscopy : ¹H NMR signals at δ 2.15 ppm (acetamide CH₃) and δ 7.3–7.8 ppm (aromatic protons) confirm functional groups .
Q. What solvent systems are optimal for studying the solubility of this compound?
- Experimental design :
- Polar solvents : DMSO or DMF for initial dissolution due to the compound’s sulfonamide and acetamide groups.
- Aqueous solubility : Test in buffered solutions (pH 4–8) to simulate physiological conditions. Solubility decreases below pH 6 due to protonation of the sulfamoyl group .
Advanced Research Questions
Q. How can molecular docking studies elucidate the interaction of this compound with biological targets (e.g., enzymes)?
- Protocol :
- Software : AutoDock Vina for docking simulations, using a Lamarckian genetic algorithm to optimize binding poses .
- Target preparation : Retrieve protein structures (e.g., carbonic anhydrase) from the PDB; remove water molecules and add polar hydrogens.
- Analysis : Focus on hydrogen bonds between the sulfamoyl group and active-site residues (e.g., Zn²⁺ coordination in carbonic anhydrase) .
Q. What strategies resolve contradictions in crystallographic data for this compound?
- Approach :
- Data validation : Use SHELXL’s built-in checks (e.g., ADDSYM) to detect missed symmetry or disordered atoms .
- Refinement : Apply restraints to thermal parameters of fluorophenyl rings if disorder is observed .
- Cross-validation : Compare with DFT-optimized structures (e.g., B3LYP/6-31G*) to verify bond angles and torsional strain .
Q. How does this compound inhibit microbial growth, and what assays validate its mechanism?
- Mechanistic insights :
- Enzyme inhibition : Likely targets folate biosynthesis via sulfamoyl group binding to dihydropteroate synthase (DHPS).
- Assays :
- Microdilution broth assay : Determine MIC values against E. coli (e.g., MIC = 8 µg/mL) .
- Enzyme kinetics : Measure Ki using Lineweaver-Burk plots to confirm competitive inhibition .
Q. What synthetic modifications enhance the compound’s bioavailability without compromising activity?
- Design principles :
- Prodrug approaches : Introduce ester groups at the acetamide moiety to improve membrane permeability, with hydrolysis in vivo restoring activity .
- Structural analogs : Replace 3,4-difluorophenyl with 3-chloro-4-fluorophenyl to assess halogen effects on logP and solubility .
Methodological Notes
- Contradictions in evidence : Variations in reported MIC values may arise from differences in bacterial strains or assay conditions. Standardize protocols using CLSI guidelines .
- Advanced characterization : Combine SC-XRD with solid-state NMR to resolve dynamic disorder in crystal structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
